molecular formula C25H27N3 B2716335 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine CAS No. 204203-16-7

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine

Cat. No.: B2716335
CAS No.: 204203-16-7
M. Wt: 369.512
InChI Key: NAOKKJATLKPZMH-CRYYDKFDSA-N
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Description

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine is a chemical compound with the molecular formula C25H27N3 and a molecular weight of 369.5 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with two imino groups, each bonded to a 2,6-dimethylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine typically involves the reaction of 2,6-dimethylphenylamine with pyridine-2,6-dicarbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The compound’s imino groups play a crucial role in its binding affinity and specificity towards metal ions and biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]benzene
  • 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]thiophene
  • 2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]furan

Uniqueness

2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine is unique due to its pyridine core, which imparts distinct electronic properties compared to its analogs with benzene, thiophene, or furan cores. This uniqueness makes it particularly valuable in coordination chemistry and materials science .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOKKJATLKPZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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